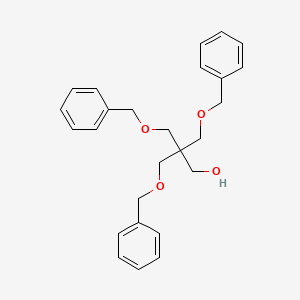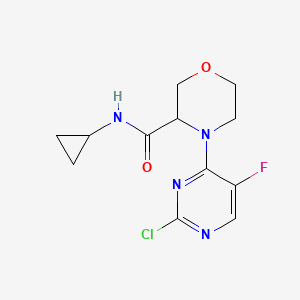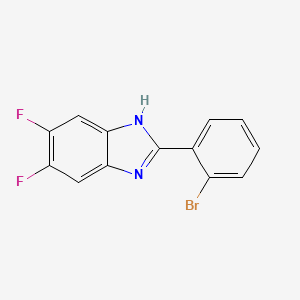
Tetrabenzylpentaerythritol
Vue d'ensemble
Description
Tetrabenzylpentaerythritol is an organic compound with the molecular formula C24H28O4. It is a derivative of propanol and is characterized by the presence of benzyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylpentaerythritol typically involves the reaction of epichlorohydrin with benzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabenzylpentaerythritol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Applications De Recherche Scientifique
Tetrabenzylpentaerythritol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of antiviral and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of Tetrabenzylpentaerythritol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibenzyloxy-2-propanol: Similar in structure but lacks the additional benzyloxymethyl groups.
3-Benzyloxy-propan-1-ol: A simpler compound with only one benzyloxy group.
1,3-Bis(benzyloxy)-2-propanol: Another related compound with two benzyloxy groups.
Uniqueness
Tetrabenzylpentaerythritol is unique due to its multiple benzyloxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable compound in the preparation of complex molecules and in various research applications .
Propriétés
Formule moléculaire |
C26H30O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
3-phenylmethoxy-2,2-bis(phenylmethoxymethyl)propan-1-ol |
InChI |
InChI=1S/C26H30O4/c27-19-26(20-28-16-23-10-4-1-5-11-23,21-29-17-24-12-6-2-7-13-24)22-30-18-25-14-8-3-9-15-25/h1-15,27H,16-22H2 |
Clé InChI |
SFJRWKLVKSBULU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CO)(COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)

![3,4-dihydro-2H-thieno[3,2-b]indole](/img/structure/B8390819.png)

